1H-Pyrrole-2,5-dione, 3-[4-(2,3-dihydro-2-oxo-1H-1,3-benzimidazol-1-yl)-1-piperidinyl]-1-ethyldihydro-
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Overview
Description
1-ETHYL-3-[4-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole moiety, which is known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 1-ETHYL-3-[4-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure selective reactions. Major products formed from these reactions include various substituted derivatives that can be further explored for their unique properties .
Scientific Research Applications
1-ETHYL-3-[4-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to DNA and proteins, thereby affecting cellular processes. The piperidine and pyrrole rings contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Compared to other similar compounds, 1-ETHYL-3-[4-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE stands out due to its unique combination of structural features. Similar compounds include:
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: Known for its cytotoxic potential against leukemia cell lines.
Ethyl 4-oxo-4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl): Used in various synthetic applications.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-ETHYL-3-[4-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-1-YL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE .
Properties
Molecular Formula |
C18H22N4O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-ethyl-3-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H22N4O3/c1-2-21-16(23)11-15(17(21)24)20-9-7-12(8-10-20)22-14-6-4-3-5-13(14)19-18(22)25/h3-6,12,15H,2,7-11H2,1H3,(H,19,25) |
InChI Key |
QCGRCGYEOMSSBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
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